molecular formula C10H18Cl2N4O2 B6602199 {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride CAS No. 2155840-05-2

{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride

Cat. No.: B6602199
CAS No.: 2155840-05-2
M. Wt: 297.18 g/mol
InChI Key: PKKQYJDECUBDQF-OXOJUWDDSA-N
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Description

{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride is a complex organic compound with potential applications in medicinal chemistry. The unique structural features of this compound, comprising a hexahydro-pyrrolo-morpholin core fused to an oxadiazole ring, provide opportunities for various chemical interactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride involves multiple steps:

  • Step 1: Cyclization of a diaminopyridine derivative with oxalyl chloride to form the oxadiazole ring.

  • Step 2: Hydrogenation to introduce the hexahydro moiety.

  • Step 3: Formation of the pyrrolo-morpholin framework through intramolecular cyclization.

  • Step 4: Conversion to the dihydrochloride salt for improved solubility.

Industrial Production Methods

Large-scale production involves optimizing these steps using high-yield reactions and cost-effective reagents. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the amine and oxadiazole moieties.

  • Reduction: The hexahydro-pyrrolo-morpholin core can be further reduced to enhance specific properties.

  • Substitution: Nucleophilic substitution reactions are common, especially at the methanamine group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Hydrogen gas with palladium catalyst

  • Substitution: Halogenating agents like N-bromosuccinimide

Major Products

  • Oxidation Products: Oxidized amine derivatives

  • Reduction Products: Saturated hexahydro derivatives

  • Substitution Products: Substituted methanamine derivatives

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of complex molecules.

Biology

Medicine

Industry

The compound may find applications in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The precise mechanism of action for this compound in biological systems is still under investigation. It likely interacts with specific molecular targets such as enzymes or receptors, affecting their activity through binding or modification. The presence of the oxadiazole ring suggests potential interactions with nitrogen-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-triazol-5-yl}methanamine

  • {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-thiadiazol-5-yl}methanamine

Uniqueness

What sets {3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride apart is its specific combination of the pyrrolo-morpholin and oxadiazole moieties, which provide a distinct set of chemical and biological properties not easily replicated by similar compounds.

And there you have it! This compound packs a fascinating blend of chemistry and potential applications. How do you plan to use this information?

Properties

IUPAC Name

[3-[(3R,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]-1,2,4-oxadiazol-5-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c11-4-9-12-10(13-16-9)8-5-14-3-1-2-7(14)6-15-8;;/h7-8H,1-6,11H2;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKQYJDECUBDQF-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C3=NOC(=N3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CO[C@H](CN2C1)C3=NOC(=N3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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